

Laboratory Synthesis of Methyl N-acetylanthranilate: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl N-acetylanthranilate

Cat. No.: B181298

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of **Methyl N-acetylanthranilate** (also known as methyl 2-acetamidobenzoate). This compound is a valuable intermediate in the synthesis of pharmaceuticals and a significant component in the flavor and fragrance industry.^{[1][2]} The protocols outlined below describe two primary synthetic routes: the esterification of N-acetylanthranilic acid and the N-acetylation of methyl anthranilate.

Data Presentation

The following table summarizes the key physicochemical properties and reaction parameters for **Methyl N-acetylanthranilate** and its synthesis.

Parameter	Value	Reference(s)
Compound Properties		
CAS Number	2719-08-6	[1]
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[1]
Molecular Weight	193.20 g/mol	[1]
Appearance	White to light yellow crystals	[1][3]
Odor	Fruity, powdery, strawberry-like aroma	[1]
Melting Point	98-101 °C	[4]
Solubility	Slightly soluble in water; soluble in ethanol	[1][5]
Reaction Parameters		
Route 1: Esterification		
Purity (pre-purification)	~85%	[1]
Route 2: N-acetylation		
Yield	Variable, dependent on reaction conditions	
Spectroscopic Data		
¹ H NMR (predicted)	Signals for aromatic, ester methyl, and acetyl methyl protons	[1]
¹³ C NMR (predicted)	Carbonyl carbons (>160 ppm), aromatic carbons (110-150 ppm)	[1]
IR Spectroscopy	Strong C=O stretching bands for ester and amide (1650-1750 cm ⁻¹)	[1]

Experimental Protocols

Protocol 1: Esterification of N-acetylanthranilic Acid (Fischer Esterification)

This method is the most direct and conventional route for the synthesis of **Methyl N-acetylanthranilate**.^[1] It involves the acid-catalyzed esterification of N-acetylanthranilic acid with methanol.

Materials:

- N-acetylanthranilic acid
- Anhydrous methanol
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Diethyl ether or ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Brine (saturated NaCl solution)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve N-acetylanthranilic acid in an excess of anhydrous methanol (a molar ratio of 1:15 of acid to methanol is recommended to drive the reaction equilibrium).
- **Catalyst Addition:** With continuous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 4-5 mol% relative to the N-acetylanthranilic acid).
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60°C) for 12 hours.^[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
 - Reduce the volume of the methanol using a rotary evaporator.
 - Transfer the remaining aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- **Purification:**
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude **Methyl N-acetylanthranilate**.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: N-acetylation of Methyl Anthranilate

This alternative pathway involves the acetylation of the amino group of methyl anthranilate using an acetylating agent like acetic anhydride.^[1]

Materials:

- Methyl anthranilate
- Acetic anhydride
- Pyridine (optional, as a catalyst and acid scavenger)
- Dichloromethane (or other suitable solvent)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Brine (saturated NaCl solution)

Equipment:

- Round-bottom flask with a stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

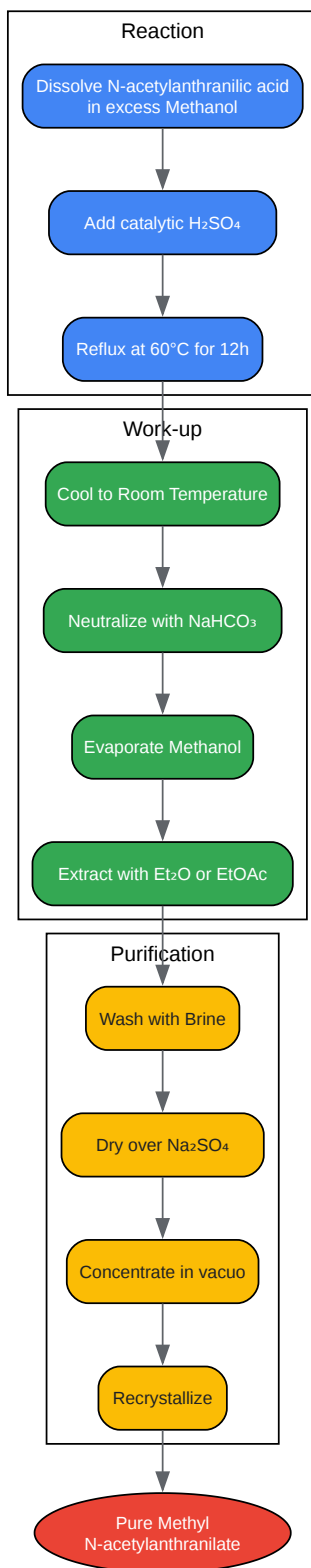
- Reaction Setup: Dissolve methyl anthranilate in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

- Reagent Addition: Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution. If desired, a catalytic amount of pyridine can be added.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
- Purification:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude **Methyl N-acetylanthranilate** can be further purified by recrystallization.

Visualizations

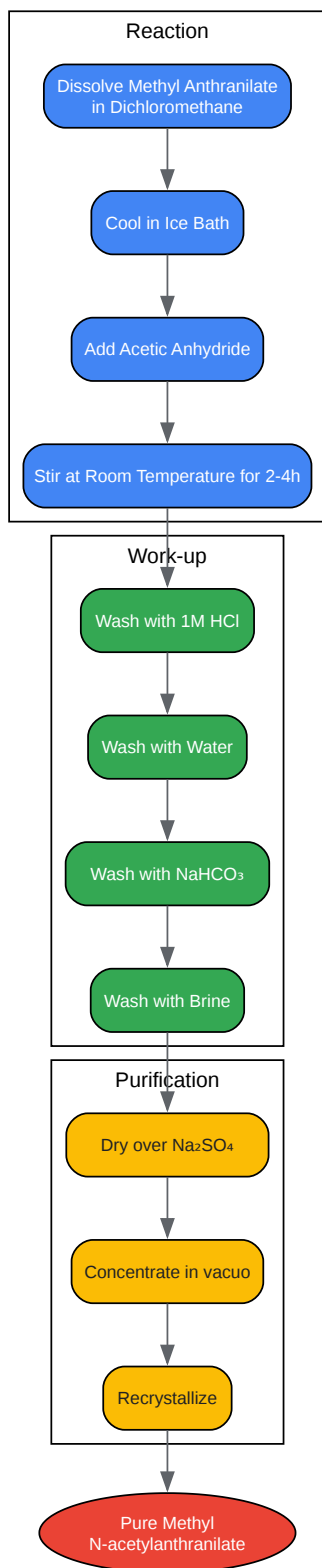
The following diagrams illustrate the experimental workflows for the two synthetic protocols described above.

Workflow for Protocol 1: Esterification of N-acetylanthranilic Acid

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Methyl N-acetylanthranilate** via esterification.

Workflow for Protocol 2: N-acetylation of Methyl Anthranilate



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Methyl N-acetylanthranilate** via N-acetylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl N-acetylanthranilate|CAS 2719-08-6 [benchchem.com]
- 2. Methyl 2-acetamidobenzoate (cas 2719-08-6) | Aroma & Intermediate Chemical [chemicalbull.com]
- 3. Methyl n-acetylanthranilate | C₁₀H₁₁NO₃ | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acetyl methyl anthranilate, 2719-08-6 [thegoodscentcompany.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Laboratory Synthesis of Methyl N-acetylanthranilate: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181298#laboratory-synthesis-of-methyl-n-acetylanthranilate-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com